(3S,4S)-1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(4-fluorophenyl)piperidin-3-ol
Overview
Description
(3S,4S)-1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(4-fluorophenyl)piperidin-3-ol is a complex organic compound with potential applications in various scientific fields. This compound features a piperidin-3-ol core substituted with a 4-fluorophenyl group and a 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(4-fluorophenyl)piperidin-3-ol typically involves multiple steps, including the formation of the piperidin-3-ol core, the introduction of the 4-fluorophenyl group, and the attachment of the 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl moiety. Common synthetic routes may involve:
Formation of the Piperidin-3-ol Core: This can be achieved through the reduction of a piperidin-3-one precursor using reducing agents such as sodium borohydride or lithium aluminum hydride.
Introduction of the 4-Fluorophenyl Group: This step may involve a nucleophilic substitution reaction where a suitable piperidin-3-ol derivative reacts with a 4-fluorophenyl halide in the presence of a base like potassium carbonate.
Attachment of the 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl Moiety: This can be accomplished through a coupling reaction using reagents such as palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity through efficient purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(4-fluorophenyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidin-3-ol core can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as reducing the pyrazolo[1,5-a]pyrimidine ring using hydrogenation.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other mild oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound can be studied for its potential interactions with biological macromolecules. Its structural features suggest it may bind to specific proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, (3S,4S)-1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(4-fluorophenyl)piperidin-3-ol may have potential therapeutic applications. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for manufacturing other valuable chemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(4-fluorophenyl)piperidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved would depend on the specific biological context and the targets it interacts with.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(4-chlorophenyl)piperidin-3-ol
- (3S,4S)-1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(4-bromophenyl)piperidin-3-ol
- (3S,4S)-1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(4-methylphenyl)piperidin-3-ol
Uniqueness
The uniqueness of (3S,4S)-1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(4-fluorophenyl)piperidin-3-ol lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs. The presence of the fluorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(3S,4S)-1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(4-fluorophenyl)piperidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O/c1-13-9-14(2)25-20(23-13)16(10-22-25)11-24-8-7-18(19(26)12-24)15-3-5-17(21)6-4-15/h3-6,9-10,18-19,26H,7-8,11-12H2,1-2H3/t18-,19+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRUQAYMQZBQIK-RBUKOAKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)CN3CCC(C(C3)O)C4=CC=C(C=C4)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C(C=NN12)CN3CC[C@H]([C@@H](C3)O)C4=CC=C(C=C4)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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